molecular formula C19H28N2O5 B11631161 Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Cat. No.: B11631161
M. Wt: 364.4 g/mol
InChI Key: XFHDBEBKWIZSMR-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 2,4-dimethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl ester group: This step involves esterification reactions, often using reagents like ethyl chloroformate or ethyl bromoacetate.

    Attachment of the 2,4-dimethoxyphenylamino group: This is typically done through nucleophilic substitution reactions, where the amino group is introduced using reagents like 2,4-dimethoxyaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: This compound shares the 2,4-dimethoxyphenyl group but lacks the piperidine ring and ethyl ester group.

    3,4-Dimethoxyphenethylamine: Similar to the above, it contains the 2,4-dimethoxyphenyl group but differs in the overall structure.

Uniqueness

Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is unique due to its combination of a piperidine ring, ethyl ester group, and 2,4-dimethoxyphenylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-4-26-19(23)14-6-5-10-21(13-14)11-9-18(22)20-16-8-7-15(24-2)12-17(16)25-3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,22)

InChI Key

XFHDBEBKWIZSMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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